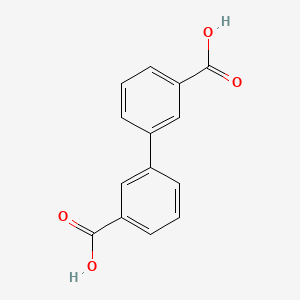

Biphenyl-3,3'-dicarboxylic acid

Overview

Description

Biphenyl-3,3’-dicarboxylic acid is an organic compound with the molecular formula C14H10O4. It is a derivative of biphenyl, where two carboxylic acid groups are attached to the 3 and 3’ positions of the biphenyl structure. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Mechanism of Action

Target of Action

Biphenyl-3,3’-dicarboxylic acid is a carboxylic ligand material It’s known to interact with metal ions , suggesting that its targets could be metal-containing enzymes or proteins within the cell.

Mode of Action

The compound interacts with its targets primarily through coordination bonds . It has been shown to form intermolecular O-H⋯O hydrogen bonds, linking the molecules into one-dimensional zigzag chains . These chains are further connected into two-dimensional supramolecular layers by weak π-π stacking interactions between neighboring benzene rings .

Biochemical Pathways

It’s known to be involved in the formation of covalent organic frameworks (cofs) which have been utilized as molecular sieves to adsorb or remove a wide range of substances .

Pharmacokinetics

Its molecular weight is 24223 , which is within the range generally favorable for oral bioavailability.

Action Environment

The efficacy and stability of Biphenyl-3,3’-dicarboxylic acid can be influenced by environmental factors. For instance, it has been shown that the compound’s stability in air can be increased through solvent removal . Furthermore, its interaction with metal ions suggests that the presence of specific ions in the environment could potentially influence its action .

Biochemical Analysis

Biochemical Properties

Biphenyl-3,3’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of hydrogen bonds and π-π stacking interactions. These interactions are crucial for the stability and function of many biological molecules. Biphenyl-3,3’-dicarboxylic acid can interact with enzymes, proteins, and other biomolecules through its carboxylic acid groups, which can form hydrogen bonds with amino acid residues in proteins. Additionally, the biphenyl structure allows for π-π stacking interactions with aromatic amino acids, further stabilizing protein structures .

Cellular Effects

Biphenyl-3,3’-dicarboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which in turn regulate the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, biphenyl-3,3’-dicarboxylic acid can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of biphenyl-3,3’-dicarboxylic acid involves its ability to bind to specific biomolecules, leading to changes in their activity and function. The carboxylic acid groups of biphenyl-3,3’-dicarboxylic acid can form hydrogen bonds with the active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, the biphenyl structure can engage in π-π stacking interactions with aromatic residues in proteins, stabilizing their conformation and affecting their function. These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of biphenyl-3,3’-dicarboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that biphenyl-3,3’-dicarboxylic acid can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .

Dosage Effects in Animal Models

The effects of biphenyl-3,3’-dicarboxylic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, cell signaling, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of biphenyl-3,3’-dicarboxylic acid can lead to toxic or adverse effects, including cell death and tissue damage. These findings underscore the importance of dosage considerations in the study of this compound .

Metabolic Pathways

Biphenyl-3,3’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect the overall metabolic balance within cells, influencing energy production, biosynthesis, and degradation processes .

Transport and Distribution

Within cells and tissues, biphenyl-3,3’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, and once inside, it can bind to proteins that facilitate its distribution to various cellular compartments. These interactions can affect the localization and accumulation of biphenyl-3,3’-dicarboxylic acid, influencing its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of biphenyl-3,3’-dicarboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression. Additionally, biphenyl-3,3’-dicarboxylic acid can be found in the cytoplasm and other organelles, where it can influence metabolic processes and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenyl-3,3’-dicarboxylic acid can be synthesized through several methods. One common method involves the oxidation of 3,3’-dimethylbiphenyl using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires heating to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, biphenyl-3,3’-dicarboxylic acid is produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .

Types of Reactions:

Oxidation: Biphenyl-3,3’-dicarboxylic acid can undergo further oxidation to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form biphenyl-3,3’-diol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions, heating.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed:

Oxidation: Quinones, carboxylated derivatives.

Reduction: Biphenyl-3,3’-diol.

Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

Biphenyl-3,3’-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Biphenyl-4,4’-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 4 and 4’ positions.

Biphenyl-2,2’-dicarboxylic acid: Carboxylic acid groups at the 2 and 2’ positions.

Biphenyl-3,4’-dicarboxylic acid: Carboxylic acid groups at the 3 and 4’ positions.

Uniqueness: Biphenyl-3,3’-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups, which influences its chemical reactivity and binding properties. This positioning allows for distinct interactions in coordination chemistry and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name |

3-(3-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZYMPDILLAIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210113 | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-87-3 | |

| Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Biphenyldicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3′-Biphenyldicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UC22J7S82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.